2-(3-Benzamidophenyl)-2-oxoethyl 4-fluorobenzoate
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Overview
Description
2-(3-Benzamidophenyl)-2-oxoethyl 4-fluorobenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a benzamide group attached to a phenyl ring, which is further connected to an oxoethyl group and a fluorobenzoate moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzamidophenyl)-2-oxoethyl 4-fluorobenzoate typically involves a multi-step process. One common method includes the following steps:
Formation of Benzamide Intermediate: The initial step involves the reaction of 3-aminobenzoic acid with benzoyl chloride in the presence of a base such as pyridine to form 3-benzamidobenzoic acid.
Esterification: The 3-benzamidobenzoic acid is then esterified with 4-fluorobenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Benzamidophenyl)-2-oxoethyl 4-fluorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The carbonyl group in the oxoethyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the fluorobenzoate moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Hydrolysis: 3-benzamidobenzoic acid and 4-fluorobenzoic acid.
Reduction: 2-(3-Benzamidophenyl)-2-hydroxyethyl 4-fluorobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-(3-Benzamidophenyl)-2-oxoethyl 4-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Benzamidophenyl)-2-oxoethyl 4-fluorobenzoate involves its interaction with specific molecular targets. The benzamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting their activity. The fluorobenzoate moiety may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-fluorobenzoate: Similar in structure but lacks the benzamide and oxoethyl groups.
Methyl 4-fluorobenzoate: Similar in structure but lacks the benzamide and oxoethyl groups.
Uniqueness
2-(3-Benzamidophenyl)-2-oxoethyl 4-fluorobenzoate is unique due to the presence of both the benzamide and oxoethyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wider range of chemical reactions and interact with biological targets in a specific manner, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H16FNO4 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
[2-(3-benzamidophenyl)-2-oxoethyl] 4-fluorobenzoate |
InChI |
InChI=1S/C22H16FNO4/c23-18-11-9-16(10-12-18)22(27)28-14-20(25)17-7-4-8-19(13-17)24-21(26)15-5-2-1-3-6-15/h1-13H,14H2,(H,24,26) |
InChI Key |
ASINMLSAKMYWDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)COC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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